4-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamides, which are characterized by a benzene ring attached to a carboxamide group. This specific compound features an ethyl sulfanyl group and a methoxy-nitrophenyl moiety, making it of interest in various scientific applications, particularly in medicinal chemistry.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich, which provides various derivatives and related compounds for research purposes. It falls under the classification of organic compounds, specifically as a member of the benzamide family. The molecular formula for 4-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide is , with a molecular weight of approximately 282.33 g/mol.
The synthesis of 4-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide typically involves several steps:
Each reaction step requires careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 4-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide can be represented using structural formulas and SMILES notation. The compound features:
The SMILES representation for this compound is: CCS(=O)(=O)C(=O)Nc1ccc(c(c1)OC)C(=O)N
.
4-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions typical for benzamides:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The physical properties of 4-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide include:
Chemical properties include:
4-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: